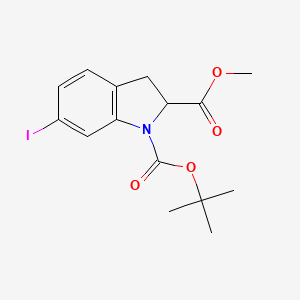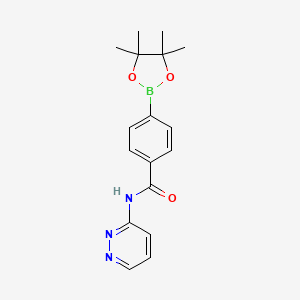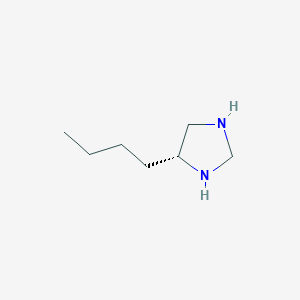
(R)-4-Butylimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Butylimidazolidine is a chiral imidazolidine derivative with a butyl group attached to the nitrogen atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Butylimidazolidine typically involves the reaction of an appropriate amine with a carbonyl compound, followed by cyclization. One common method is the reaction of butylamine with glyoxal, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-Butylimidazolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
®-4-Butylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The nitrogen atoms in the imidazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while reduction can produce various amines.
科学的研究の応用
®-4-Butylimidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ®-4-Butylimidazolidine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-4-Butylimidazolidine: The enantiomer of ®-4-Butylimidazolidine, with similar chemical properties but different biological activity.
4-Methylimidazolidine: A similar compound with a methyl group instead of a butyl group.
4-Ethylimidazolidine: A compound with an ethyl group at the 4-position.
Uniqueness
®-4-Butylimidazolidine is unique due to its specific chiral configuration and the presence of the butyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
(4R)-4-butylimidazolidine |
InChI |
InChI=1S/C7H16N2/c1-2-3-4-7-5-8-6-9-7/h7-9H,2-6H2,1H3/t7-/m1/s1 |
InChIキー |
OGIUACIOOQQSIB-SSDOTTSWSA-N |
異性体SMILES |
CCCC[C@@H]1CNCN1 |
正規SMILES |
CCCCC1CNCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


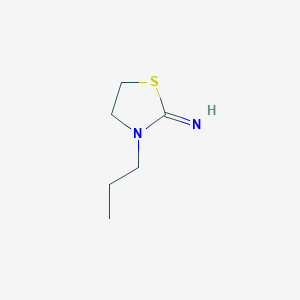
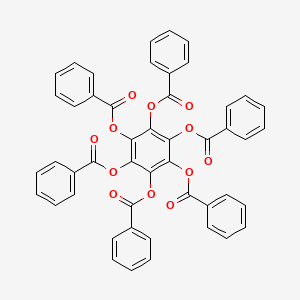

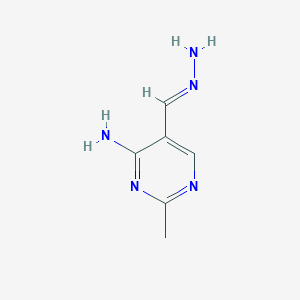
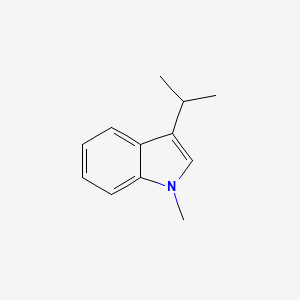
![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)
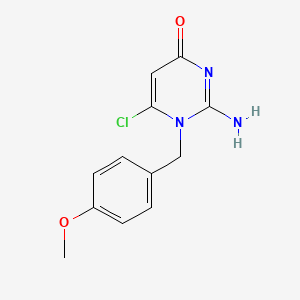

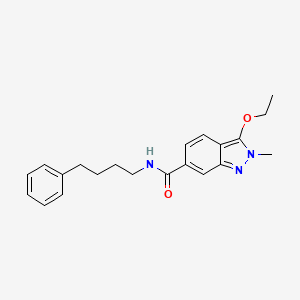
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
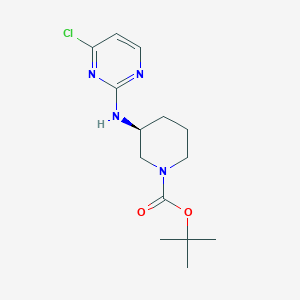
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
